6-chloro-N-(3-chloro-4-methoxyphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with various functional groups, including chloro, methoxy, and cyclohexenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions:
Addition of Cyclohexenyl Group: The cyclohexenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
6-Chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A compound with a similar structure but different ring system and functional groups.
3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide:
Uniqueness
6-Chloro-N2-(3-chloro-4-methoxyphenyl)-N4-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21Cl2N5O |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
6-chloro-2-N-(3-chloro-4-methoxyphenyl)-4-N-[2-(cyclohexen-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H21Cl2N5O/c1-26-15-8-7-13(11-14(15)19)22-18-24-16(20)23-17(25-18)21-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
XLBDKQOMAAEHHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)Cl)Cl |
Origin of Product |
United States |
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